2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated furan ring and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid typically involves the bromination of furan followed by the introduction of the difluoroacetic acid group. One common method involves the reaction of 3-bromofuran with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized furan compounds .
Scientific Research Applications
2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The bromine and difluoroacetic acid groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromofuran: A simpler compound with a bromine atom attached to a furan ring.
3-Bromofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a difluoroacetic acid group.
2,2-Difluoroacetic acid: Contains the difluoroacetic acid moiety but lacks the furan ring.
Uniqueness
2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid is unique due to the combination of the brominated furan ring and the difluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C6H3BrF2O3 |
---|---|
Molecular Weight |
240.99 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H3BrF2O3/c7-3-1-2-12-4(3)6(8,9)5(10)11/h1-2H,(H,10,11) |
InChI Key |
JSVWIDAGPOMIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(C(=O)O)(F)F |
Origin of Product |
United States |
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